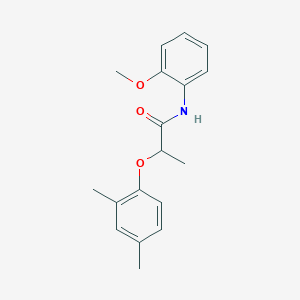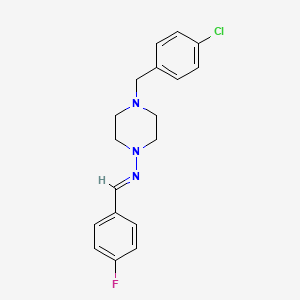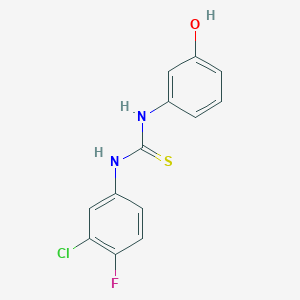
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide, commonly known as O-desmethylvenlafaxine, is a synthetic compound that belongs to the family of phenethylamines. It is a metabolite of venlafaxine, a commonly used antidepressant drug. O-desmethylvenlafaxine has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Analytical Method Development
The compound 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide, due to its structural and chemical properties, can be relevant in the development of analytical methods for the detection and quantification of related compounds. For example, a study detailed the determination of a structurally similar compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method could potentially be adapted or serve as a reference for developing analytical methods for this compound and similar compounds, contributing to forensic toxicology and pharmaceutical analysis (Poklis et al., 2014).
Synthesis and Characterization of Derivatives
Another area of research application involves the synthesis and characterization of chemical derivatives. For instance, the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrates the process of creating new compounds from related chemical frameworks. This process involves reactions between specific amines and carboxylic acids, leading to compounds with potentially unique biological or chemical properties. Such research can expand the chemical space of derivatives for various applications, including drug discovery, material science, and chemical biology (Manolov et al., 2021).
Pharmacological Potential
Research into dimethyl-diphenyl-propanamide derivatives, such as those exhibiting nonsteroidal dissociated glucocorticoid receptor agonist activities, illustrates the potential pharmacological applications of related compounds. These derivatives have been shown to possess anti-inflammatory activity with reduced side effects compared to traditional glucocorticoids. This suggests that this compound and its analogs could be explored for their therapeutic potential, particularly in the development of safer anti-inflammatory medications (Yang et al., 2010).
Photochemical and Photophysical Studies
Compounds like this compound can also be subjects in photochemical and photophysical studies. Research into the photoreactions of related compounds, such as N,N-dimethylpyruvamide, in different solvents, sheds light on the photochemical behavior, reaction pathways, and product formation under UV irradiation. These studies are crucial for understanding the stability, degradation, and potential environmental impacts of these compounds and their derivatives (Shima et al., 1984).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-10-16(13(2)11-12)22-14(3)18(20)19-15-7-5-6-8-17(15)21-4/h5-11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZZQQDYICXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)